molecular formula C7H7BrO3S B1281765 4-Bromo-2-methanesulfonylphenol CAS No. 88041-67-2

4-Bromo-2-methanesulfonylphenol

Cat. No.: B1281765
CAS No.: 88041-67-2
M. Wt: 251.1 g/mol
InChI Key: NUPADVWWKRDWOA-UHFFFAOYSA-N
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Description

4-Bromo-2-methanesulfonylphenol ( 88041-67-2) is an organic compound with the molecular formula C 7 H 7 BrO 3 S and a molecular weight of 251.10 g/mol . This solid compound is characterized by a phenol group substituted with a bromo moiety at the fourth position and a methanesulfonyl group at the second position of the benzene ring. Researchers are advised to handle it with appropriate personal protective equipment, as it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation . The compound's structure provides two distinct and reactive functional sites: the phenolic hydroxyl group and the methanesulfonyl group. This bifunctionality makes it a valuable versatile synthetic intermediate or building block in organic chemistry, particularly for constructing more complex molecules. Its potential research applications include serving as a precursor in the synthesis of pharmaceutical candidates and agrochemicals, where the methanesulfonyl group can act as a good leaving group in nucleophilic substitution reactions . For laboratory use, it is recommended to store the product sealed in a dry environment at room temperature to maintain stability . This product is sold For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human consumption .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-methylsulfonylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO3S/c1-12(10,11)7-4-5(8)2-3-6(7)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPADVWWKRDWOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10528063
Record name 4-Bromo-2-(methanesulfonyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10528063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88041-67-2
Record name 4-Bromo-2-(methanesulfonyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10528063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Bromo 2 Methanesulfonylphenol and Its Structural Analogues

Precursor-Based Synthetic Routes to Phenols with Sulfonyl and Bromo Substituents

Given the challenges of direct synthesis, precursor-based methods are the most common and practical approaches for preparing phenols with sulfonyl and bromo substituents. These strategies involve the sequential introduction of the desired functional groups onto a pre-existing phenolic or substituted benzene (B151609) ring.

Sulfonylation Reactions on Brominated Phenols

One logical precursor-based approach is the sulfonylation of a brominated phenol (B47542). The starting material for the synthesis of 4-bromo-2-methanesulfonylphenol would be 4-bromophenol (B116583). The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group. The bromine atom is a deactivating but also ortho-, para-directing group. In 4-bromophenol, the para position to the hydroxyl group is occupied by bromine. Therefore, electrophilic substitution, such as sulfonylation, is directed to the ortho positions relative to the hydroxyl group.

The introduction of a sulfonyl group onto a phenolic ring can be achieved through various methods, including direct sulfonation with sulfuric acid or its derivatives, or through a two-step process involving the introduction of a sulfonyl chloride group followed by further modification. A common method for the sulfation of phenols involves the use of sulfur trioxide complexes, such as the SO₃-pyridine or SO₃-N-triethylamine complex, to avoid the harsh conditions of fuming sulfuric acid which can lead to side reactions. nih.gov

A general reaction scheme for the sulfonylation of 4-bromophenol is as follows:

Sulfonylation of 4-bromophenol

Figure 1: General scheme for the sulfonylation of 4-bromophenol. The desired product is this compound, but the formation of the 2,6-disulfonylated byproduct is possible.

Challenges in this approach include controlling the regioselectivity to favor the mono-sulfonylation at the 2-position over the 6-position and preventing disulfonylation. The reaction conditions, including the choice of sulfonating agent, solvent, and temperature, play a crucial role in achieving the desired outcome.

Bromination Reactions on Methanesulfonylphenols

An alternative precursor-based route is the bromination of a methanesulfonylphenol. In this case, the starting material would be 2-methanesulfonylphenol. The hydroxyl group is an activating, ortho-, para-director, while the methanesulfonyl group is a deactivating, meta-director. The combined directing effects of these two groups will determine the position of the incoming bromine atom.

The hydroxyl group's strong activating and ortho-, para-directing influence will dominate, directing the electrophilic bromine to the positions ortho and para to the hydroxyl group. Since the 2-position is already occupied by the methanesulfonyl group, the bromination is expected to occur at the 4- and 6-positions.

Bromination of 2-methanesulfonylphenol

Figure 2: General scheme for the bromination of 2-methanesulfonylphenol. The desired product is this compound, with the potential formation of the 6-bromo and 4,6-dibromo isomers.

Controlling the stoichiometry of the brominating agent (e.g., Br₂) is essential to favor the formation of the mono-brominated product, this compound, over the dibrominated byproduct, 4,6-dibromo-2-methanesulfonylphenol. The use of a catalyst, such as iron or aluminum trihalide, is typical for aromatic halogenation. wikipedia.org

Regioselective Functionalization Techniques for Phenolic Scaffolds

Achieving high regioselectivity is a key challenge in the synthesis of polysubstituted phenols. Several techniques can be employed to control the position of incoming electrophiles.

Blocking Groups: In some cases, a temporary blocking group can be installed at a reactive position to direct subsequent functionalization to another site. For example, a bulky group could be introduced at the 6-position of 4-bromophenol to sterically hinder reaction at that site and promote sulfonylation at the 2-position. The blocking group is then removed in a later step.

Directed Ortho Metalation (DoM): This powerful technique involves the deprotonation of an aromatic C-H bond ortho to a directing group, such as a hydroxyl or a protected hydroxyl group, using a strong base like an organolithium reagent. The resulting ortho-lithiated species can then react with an electrophile to introduce a substituent with high regioselectivity. For the synthesis of this compound, one could potentially start with 4-bromophenol, protect the hydroxyl group, and then use DoM to introduce the methanesulfonyl group at the 2-position.

Catalyst Control: The choice of catalyst can significantly influence the regioselectivity of a reaction. For instance, in Friedel-Crafts type reactions, the size and nature of the Lewis acid catalyst can affect the ortho/para ratio of the products. wikipedia.org

Comparative Analysis of Synthetic Pathways and Process Efficiencies

A direct comparison of the efficiencies of different synthetic pathways for this compound is challenging without specific experimental data for this compound. However, a general analysis can be made based on the synthesis of analogous compounds.

Synthetic Pathway Starting Material Key Reaction Potential Advantages Potential Disadvantages
Sulfonylation of Brominated Phenol4-BromophenolElectrophilic Aromatic SulfonylationReadily available starting material.Potential for di-substitution and formation of isomers. Harsh reaction conditions may be required.
Bromination of Methanesulfonylphenol2-MethanesulfonylphenolElectrophilic Aromatic BrominationGood control of regioselectivity due to directing group effects.Starting material may be less accessible. Potential for over-bromination.

Solvent Systems and Reaction Conditions in Preparation Protocols

The choice of solvent and reaction conditions is critical for the successful synthesis of substituted phenols.

For sulfonylation reactions , common solvents include polar aprotic solvents like acetonitrile (B52724) or chlorinated hydrocarbons. nih.gov The reaction temperature can vary widely depending on the reactivity of the substrate and the sulfonating agent used. For less reactive substrates, elevated temperatures may be necessary.

For bromination reactions , inert solvents such as dichloromethane, carbon tetrachloride, or acetic acid are often employed. google.comorgsyn.org These reactions are typically carried out at or below room temperature to control the reaction rate and minimize the formation of byproducts. The use of a catalyst, such as a Lewis acid, is common to facilitate the electrophilic substitution. wikipedia.org

The workup procedure for both types of reactions generally involves quenching the reaction with water or a basic solution to neutralize any remaining acid or reagent, followed by extraction of the product into an organic solvent. Purification is typically achieved through recrystallization or column chromatography.

Chemical Transformations and Mechanistic Studies of 4 Bromo 2 Methanesulfonylphenol

Electrophilic Aromatic Substitution Reactions of the Phenolic Ring

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. The regiochemical outcome of such reactions on 4-bromo-2-methanesulfonylphenol is determined by the directing effects of the existing substituents.

The hydroxyl (-OH) group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. vanderbilt.edunumberanalytics.com In this molecule, the position para to the hydroxyl group is occupied by the bromine atom (C4), and one ortho position is occupied by the methanesulfonyl group (C2). Therefore, the hydroxyl group strongly directs substitution to the C6 position.

Conversely, the methanesulfonyl (-SO2CH3) group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position (C3 and C5 relative to the sulfonyl group). numberanalytics.comshaalaa.com The bromine atom is a deactivating group but also an ortho, para-director, pointing to positions C3 and C5. vanderbilt.edu

The powerful activating and directing effect of the hydroxyl group typically dominates over the deactivating effects of the other substituents. shaalaa.com Consequently, electrophilic substitution on this compound is predicted to occur predominantly at the C6 position, which is ortho to the hydroxyl group and meta to the bromine.

A common example of EAS is nitration. The nitration of phenols can be achieved with various nitrating agents. dergipark.org.tr For instance, the reaction of 4-bromophenol (B116583) with ammonium (B1175870) nitrate (B79036) (NH4NO3) and potassium bisulfate (KHSO4) yields the ortho-nitrated product, 4-bromo-2-nitrophenol, with high regioselectivity. dergipark.org.tr By analogy, the nitration of this compound is expected to yield 4-bromo-6-nitro-2-methanesulfonylphenol. The general mechanism involves the formation of a nitronium ion (NO2+) electrophile, which attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (a sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org

Similarly, halogenation reactions, such as bromination, would also be directed to the C6 position. mt.comkhanacademy.org Given the high activation by the phenol (B47542), these reactions can often proceed without a Lewis acid catalyst. vanderbilt.edu

Nucleophilic Aromatic Substitution at the Bromine Center

While aromatic rings are typically electron-rich and resistant to nucleophilic attack, Nucleophilic Aromatic Substitution (SNA) can occur if the ring is substituted with strong electron-withdrawing groups positioned ortho or para to a suitable leaving group. wikipedia.orgmasterorganicchemistry.comlibretexts.org

In this compound, the bromine atom serves as a leaving group. The methanesulfonyl group, located at the ortho position, is a potent electron-withdrawing group. It activates the aromatic ring for nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orglibretexts.org The strong electron-withdrawing nature of the sulfonyl group delocalizes the negative charge of the intermediate through resonance, lowering the activation energy for the reaction.

This activation makes the displacement of the bromide ion by various nucleophiles feasible. The reaction proceeds via a two-step addition-elimination mechanism:

Addition: The nucleophile attacks the carbon atom bearing the bromine (the ipso-carbon), forming a resonance-stabilized Meisenheimer complex. libretexts.org

Elimination: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored. libretexts.org

A wide range of nucleophiles can be employed in these reactions, including amines, alkoxides, and thiolates, leading to the formation of diverse substituted phenols. For example, reaction with an amine (R-NH2) would yield a 2-methanesulfonyl-4-amino-substituted phenol. conicet.gov.ar

Chemical Derivatization Strategies for Analytical and Synthetic Applications

The functional groups of this compound offer multiple handles for chemical modification, enabling the synthesis of a wide array of derivatives for various applications.

The acidic proton of the phenolic hydroxyl group can be readily removed, and the resulting phenoxide can be used in a variety of reactions.

Esterification: The hydroxyl group can be acylated to form phenyl esters. This is typically achieved by reacting the phenol with an acid chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270). vanderbilt.edu For instance, reacting this compound with acetyl chloride would yield 4-bromo-2-methanesulfonylphenyl acetate. A specific example is the esterification of 4-bromo-2-chlorophenol (B165030) with a carboxylic acid using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. nih.gov

Etherification: Williamson ether synthesis can be employed to form ethers. This involves treating the phenol with a base (e.g., sodium hydroxide) to form the phenoxide, which then displaces a halide from an alkyl halide to form an aryl ether.

Sulfonate Ester Formation: The hydroxyl group can be converted into a sulfonate ester, such as a mesylate or tosylate. For example, reaction with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (B128534) or pyridine converts the hydroxyl group into a methanesulfonate (B1217627) (mesylate) group. commonorganicchemistry.com This transformation is significant as it converts the hydroxyl into a good leaving group for subsequent nucleophilic substitution reactions.

The carbon-bromine bond provides a key site for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. nih.gov

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester. wikipedia.orglibretexts.org The reaction of this compound with an arylboronic acid (Ar-B(OH)2) in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K3PO4 or Na2CO3) would yield a biphenyl (B1667301) derivative. mdpi.comnih.govresearchgate.net This reaction is highly versatile and tolerates a wide range of functional groups. nih.gov

Other Cross-Coupling Reactions: Other palladium-catalyzed reactions like the Heck, Sonogashira, and Buchwald-Hartwig amination reactions could similarly be used to introduce alkenyl, alkynyl, and amino groups, respectively, at the C4 position.

The methanesulfonyl group is known for its high chemical stability and is generally resistant to transformations under typical synthetic conditions. wikipedia.org Unlike sulfonyl chlorides, which are reactive, the aryl sulfone C-S bond is strong and not easily cleaved.

Reactions involving the transformation of an aryl methanesulfonyl group are not common. While methods exist for the synthesis of sulfones, for example, through the Friedel-Crafts reaction of methanesulfonyl chloride with an aromatic compound, acs.org or the palladium-catalyzed coupling involving sulfur dioxide, rsc.org reactions to modify a pre-existing aryl sulfone group are limited. Reductive cleavage of the C-S bond requires harsh conditions and specialized reagents, which are often not compatible with other functional groups on the molecule. Therefore, in most synthetic contexts, the methanesulfonyl group is considered a stable, non-reactive spectator group.

Oxidation-Reduction Chemistry Relevant to Substituted Phenols

Phenols can undergo oxidation to produce various products, including quinones and polymeric materials. numberanalytics.com The process typically begins with a one-electron oxidation to form a phenoxyl radical. numberanalytics.com

The presence of electron-withdrawing groups, such as the methanesulfonyl and bromo substituents on this compound, increases the acidity of the phenol. shaalaa.comncert.nic.in This enhanced acidity is due to the stabilization of the corresponding phenoxide anion. ncert.nic.in

The oxidation of this compound would proceed through the initial formation of the 4-bromo-2-methanesulfonylphenoxyl radical. The fate of this radical intermediate depends on the reaction conditions. It can potentially couple with another radical to form dimeric products or undergo further oxidation. A two-electron oxidation process, coupled with the loss of two protons, can lead to the formation of quinone-type structures. acs.org Given the substitution pattern, oxidation could potentially lead to a benzoquinone derivative, although the specific pathway and products would need to be determined experimentally.

Explorations of Reaction Mechanisms and Catalytic Pathways

The exploration of reaction mechanisms involving this compound is largely theoretical and based on well-established catalytic cycles for similar aryl halides. The primary catalytic pathways anticipated for this compound include palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and copper-catalyzed Ullmann reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. nih.govmdpi.com For this compound, this reaction would involve its aryl bromide moiety reacting with a boronic acid in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-bromine bond of this compound to form a Pd(II) intermediate. nih.gov The electron-withdrawing nature of the methanesulfonyl group can facilitate this step.

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the halide. researcher.life

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the final coupled product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle. mdpi.com

Table 1: Generalized Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

ComponentExampleRole
Aryl Halide This compoundElectrophile
Organoboron Reagent Phenylboronic acidNucleophile source
Catalyst Tetrakis(triphenylphosphine)palladium(0)Facilitates the reaction
Base Potassium carbonate, Sodium carbonateActivates the organoboron reagent
Solvent Toluene, Dioxane, WaterProvides the reaction medium

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction would enable the synthesis of various N-aryl derivatives of 4-amino-2-methanesulfonylphenol.

The catalytic cycle for the Buchwald-Hartwig amination is similar to the Suzuki-Miyaura coupling and proceeds through the following key steps:

Oxidative Addition: The Pd(0) catalyst reacts with this compound to form a Pd(II)-aryl halide complex. youtube.com

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

Reductive Elimination: The aryl group and the amino group reductively eliminate from the palladium center to form the desired C-N bond and regenerate the Pd(0) catalyst. wikipedia.org The use of bulky, electron-rich phosphine ligands is often crucial for the efficiency of this step. youtube.com

Table 2: Generalized Conditions for Buchwald-Hartwig Amination of Aryl Bromides

ComponentExampleRole
Aryl Halide This compoundElectrophile
Amine Morpholine, AnilineNucleophile
Catalyst Tris(dibenzylideneacetone)dipalladium(0)Facilitates the reaction
Ligand XPhos, SPhosStabilizes catalyst, promotes reductive elimination
Base Sodium tert-butoxide, Potassium phosphateDeprotonates the amine
Solvent Toluene, DioxaneProvides the reaction medium

Ullmann Condensation:

The Ullmann condensation is a copper-catalyzed reaction that can be used to form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. wikipedia.org In the context of this compound, it could be employed to form diaryl ethers or N-aryl compounds. The traditional Ullmann reaction often requires harsh conditions, but modern methods have been developed that use soluble copper catalysts and ligands, allowing for milder reaction conditions. organic-chemistry.org

The mechanism of the Ullmann reaction is less universally agreed upon than that of the palladium-catalyzed cross-couplings. One proposed mechanism involves the following steps:

Formation of an Organocopper Intermediate: The copper catalyst reacts with the aryl halide to form an organocopper(I) species. organic-chemistry.org

Nucleophilic Attack: The nucleophile (e.g., an alcohol or an amine) attacks the copper center.

Reductive Elimination or Oxidative Coupling: The desired product is formed through either reductive elimination from a Cu(III) intermediate or via a different pathway, with the copper catalyst being regenerated.

Table 3: Generalized Conditions for Ullmann Condensation of Aryl Bromides

ComponentExampleRole
Aryl Halide This compoundElectrophile
Nucleophile Phenol, AnilineCoupling partner
Catalyst Copper(I) iodideFacilitates the reaction
Ligand Phenanthroline, L-prolineEnhances catalyst activity and solubility
Base Potassium carbonate, Cesium carbonateActivates the nucleophile
Solvent Dimethylformamide (DMF), PyridineProvides the reaction medium

While specific experimental studies on the catalytic transformations of this compound are not extensively documented in the surveyed literature, the established mechanisms for these fundamental cross-coupling reactions provide a strong framework for predicting its chemical behavior and for designing synthetic routes to novel derivatives. The electron-withdrawing methanesulfonyl group is expected to enhance the reactivity of the aryl bromide in these catalytic cycles.

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 2 Methanesulfonylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 4-Bromo-2-methanesulfonylphenol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons and the methyl protons of the methanesulfonyl group. The substitution pattern on the benzene (B151609) ring—a hydroxyl group at C1, a methanesulfonyl group at C2, and a bromine atom at C4—deshields the aromatic protons to varying extents, leading to a complex but interpretable splitting pattern in the aromatic region of the spectrum.

The aromatic region is expected to show three signals corresponding to the protons at positions 3, 5, and 6. The proton at C6 (H-6) would likely appear as a doublet, coupled only to the proton at C5. The proton at C5 (H-5) would be expected to appear as a doublet of doublets, due to coupling with both H-6 and H-3. The proton at C3 (H-3) would likely appear as a doublet, with a smaller coupling constant due to meta-coupling with H-5. The methyl protons of the methanesulfonyl group (-SO₂CH₃) would appear as a sharp singlet in the upfield region, as they have no adjacent protons to couple with. The phenolic hydroxyl proton (-OH) may appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-3 7.20 - 7.40 d Jmeta, H3-H5 = 2.0 - 3.0
H-5 7.50 - 7.70 dd Jortho, H5-H6 = 8.0 - 9.0, Jmeta, H5-H3 = 2.0 - 3.0
H-6 7.00 - 7.20 d Jortho, H6-H5 = 8.0 - 9.0
-SO₂CH₃ 3.10 - 3.30 s -

Note: Predicted values are based on analogous structures and substituent effects. Actual experimental values may vary.

The proton-decoupled ¹³C NMR spectrum of this compound is expected to display seven distinct signals, corresponding to the six carbons of the benzene ring and the one carbon of the methyl group. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The hydroxyl group is an activating, ortho-, para-directing group, while the methanesulfonyl and bromo groups are deactivating, meta-directing groups.

The carbon atom bearing the hydroxyl group (C-1) would be found in the downfield region, typically around 150-160 ppm. The carbon attached to the electron-withdrawing methanesulfonyl group (C-2) would also be shifted downfield. The carbon bonded to the bromine atom (C-4) would be expected in the range of 110-125 ppm. The remaining aromatic carbons (C-3, C-5, and C-6) will have chemical shifts determined by the combined electronic influences of the substituents. The methyl carbon of the sulfonyl group will appear at a characteristic upfield position.

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-1 152 - 158
C-2 130 - 138
C-3 118 - 124
C-4 115 - 122
C-5 135 - 142
C-6 116 - 121

Note: Predicted values are based on analogous structures and substituent effects. Actual experimental values may vary.

While one-dimensional NMR provides foundational data, two-dimensional (2D) NMR techniques are indispensable for the definitive assignment of complex spectra.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal the coupling relationships between the aromatic protons. Cross-peaks would be expected between H-5 and H-6 (ortho coupling) and a weaker cross-peak between H-3 and H-5 (meta coupling), confirming their positions relative to each other.

HMQC/HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. It would show correlations between H-3 and C-3, H-5 and C-5, H-6 and C-6, and the methyl protons with the methyl carbon. This allows for the unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular framework. Key expected correlations for this compound would include:

The methyl protons of the -SO₂CH₃ group showing a cross-peak to C-2.

H-3 showing correlations to C-1, C-2, and C-5.

H-5 showing correlations to C-1, C-3, and C-4.

H-6 showing a correlation to C-2 and C-4.

Collectively, these 2D NMR experiments would provide a robust and unambiguous assignment of the complete chemical structure of this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectral Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. The presence of the methanesulfonyl group would be confirmed by strong, sharp absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, typically found around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. Aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region. The C-O stretching of the phenol (B47542) would be observed in the 1260-1180 cm⁻¹ range, and a band corresponding to the C-Br stretch would be expected at lower wavenumbers, typically between 600-500 cm⁻¹.

Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Phenol O-H Stretch 3200 - 3600 Broad, Strong
Aromatic C-H Stretch 3000 - 3100 Medium
Sulfonyl S=O Asymmetric Stretch 1300 - 1350 Strong
Sulfonyl S=O Symmetric Stretch 1120 - 1160 Strong
Aromatic C=C Stretch 1450 - 1600 Medium-Strong
Phenol C-O Stretch 1180 - 1260 Strong

Mass Spectrometry for Molecular Structural Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₇H₇BrO₃S), the exact mass of the molecular ion would be calculated based on the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁶O, and ³²S). The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Predicted HRMS Data for this compound

Ion Elemental Formula Calculated Exact Mass (m/z)
[M]⁺ (with ⁷⁹Br) C₇H₇⁷⁹BrO₃S 250.9326

The experimental determination of these exact masses would provide definitive confirmation of the elemental composition of this compound.

Tandem Mass Spectrometry (MS/MS) Fragmentation Studies

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting products. In a hypothetical MS/MS study of this compound, the fragmentation pattern would be dictated by the weakest bonds and the most stable resulting fragments.

The primary fragmentation of the molecular ion would likely involve several key pathways characteristic of aromatic sulfones and halogenated phenols. A common fragmentation for aromatic sulfonyl compounds is the cleavage of the C-S bond or the S-C bond of the sulfonyl group. A prominent pathway is the loss of sulfur dioxide (SO₂), a neutral loss of 64 Da. Another predictable fragmentation is the loss of the methyl radical (•CH₃) from the methanesulfonyl group, resulting in a fragment ion with a mass 15 Da lower than the precursor ion. Cleavage of the carbon-bromine bond is also a possible fragmentation route.

Based on these principles, a predicted fragmentation pathway is outlined below.

Table 1: Predicted MS/MS Fragmentation Data for this compound

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Neutral Loss Proposed Fragment Structure
[M-H]⁻ [M-H-CH₃]⁻ •CH₃ 4-Bromo-phenolate-2-sulfinate
[M-H]⁻ [M-H-SO₂]⁻ SO₂ 4-Bromo-2-methylphenolate

Note: This data is predictive and based on the general fragmentation patterns of related chemical structures.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the excitation of electrons to higher energy orbitals. The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the substituted benzene ring.

The chromophore in this molecule is the phenol ring, substituted with a bromine atom (an auxochrome) and a methanesulfonyl group (a chromophore). These substituents influence the energy of the π→π* transitions of the aromatic system. Typically, substituted phenols exhibit two primary absorption bands in the UV region. The presence of the bromine and sulfonyl groups is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths compared to unsubstituted phenol. The spectrum of related compounds like bromophenol blue shows absorption maxima around 200 nm and 280 nm. sielc.com The exact position of the absorption maxima (λmax) would be sensitive to the solvent used.

Table 2: Predicted UV-Vis Absorption Characteristics for this compound in a Polar Solvent

Predicted λmax (nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) Associated Electronic Transition
~210-230 High π→π*

Note: This data is predictive and based on the known absorption characteristics of substituted phenols.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not available, the solid-state conformation and packing can be inferred from studies on structurally similar aromatic sulfonyl compounds. nih.govsdu.dk

The molecule would feature a planar benzene ring. The sulfonyl group has a tetrahedral geometry. In the solid state, intermolecular interactions would play a crucial role in the crystal packing. The most significant of these would be hydrogen bonding between the acidic phenolic hydroxyl group (-OH) of one molecule and one of the electronegative oxygen atoms of the sulfonyl group (-SO₂-) of a neighboring molecule. mdpi.com This strong O-H···O=S hydrogen bond is a common and structure-directing interaction in the crystallography of sulfonyl compounds containing hydroxyl groups. mdpi.com

These hydrogen bonds would likely link the molecules into chains or more complex networks. The packing of these networks would then be governed by weaker van der Waals forces and potential bromine-oxygen interactions.

Table 3: Predicted Crystallographic Parameters and Key Interactions for this compound

Parameter Predicted Value / Feature
Crystal System Monoclinic or Orthorhombic
Space Group Centrosymmetric (e.g., P2₁/c)
Key Intermolecular Interaction O-H···O=S hydrogen bonding

Note: This data is predictive and based on crystallographic studies of analogous aromatic sulfonyl compounds.

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to yield detailed information about molecular orbitals, energy levels, and electron distribution.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. scienceopen.comnih.gov It offers a favorable balance between computational cost and accuracy, making it suitable for studying medium-sized organic molecules like 4-Bromo-2-methanesulfonylphenol.

For this compound, DFT calculations, typically using hybrid functionals like B3LYP with an appropriate basis set (e.g., 6-311++G**), can be employed to determine a variety of molecular properties. nih.govacs.orgexplorationpub.com These include the optimized molecular geometry (bond lengths and angles), vibrational frequencies (corresponding to IR spectra), and key electronic descriptors. Calculated parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO energy gap, for instance, is an indicator of the molecule's kinetic stability and polarizability. Other properties like ionization potential, electron affinity, and dipole moment can also be reliably calculated. nih.gov

Table 1: Hypothetical DFT-Calculated Molecular Properties of this compound This table presents illustrative data that would be expected from DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory). Actual values would require specific computation.

PropertyHypothetical ValueSignificance
Optimized Total Energy -X HartreesThe lowest energy conformation of the isolated molecule.
HOMO Energy -6.5 eVIndicates the molecule's ability to donate electrons.
LUMO Energy -1.2 eVIndicates the molecule's ability to accept electrons.
HOMO-LUMO Gap 5.3 eVRelates to chemical reactivity and kinetic stability.
Dipole Moment 3.8 DebyeQuantifies the overall polarity of the molecule.
O-H Bond Dissociation Energy (BDE) 85 kcal/molPredicts antioxidant potential via hydrogen atom transfer. acs.orgexplorationpub.com

Ab initio (from first principles) calculations are another class of quantum chemical methods that rely on theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD) offer higher levels of theory and can provide benchmark data. scienceopen.com For substituted aromatic compounds, ab initio calculations are instrumental in analyzing bonding, charge distribution, and reactivity. nih.govresearchgate.net

Applying ab initio methods to this compound would allow for a precise determination of the electron distribution across the molecule. This can be visualized through electrostatic potential maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For example, the oxygen atoms of the hydroxyl and sulfonyl groups, along with the phenyl ring's π-system, would be expected to be electron-rich sites. Such calculations are also used to analyze the nature of chemical bonds and to predict the outcomes of chemical reactions, such as electrophilic aromatic substitution, by calculating the energies of intermediate structures. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations typically focus on static, optimized structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.govyoutube.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering a view of conformational changes and intermolecular interactions in different environments (e.g., in a solvent). youtube.comyoutube.com

For this compound, MD simulations could be used to explore its conformational flexibility. Key aspects to investigate would include the rotation around the C-S bond of the methanesulfonyl group and the C-O bond of the hydroxyl group. These simulations can reveal the most stable conformations (rotamers) and the energy barriers between them. Understanding the preferred three-dimensional shape and flexibility of the molecule is crucial, as it dictates how it can interact with other molecules, such as biological receptors or catalysts. nih.gov While often applied to large biomolecules, MD is also valuable for understanding the behavior of small molecules in solution. mdpi.comyoutube.com

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of a compound. nih.gov By simulating the physical phenomena that give rise to spectra, these methods can provide a theoretical counterpart to experimental measurements.

For this compound, DFT calculations can predict its infrared (IR) spectrum by calculating vibrational frequencies. libretexts.org These predicted frequencies and their intensities can be compared with experimental IR data to confirm the presence of specific functional groups, such as the O-H stretch of the phenol (B47542), the S=O stretches of the sulfonyl group, and various C-H and C-C vibrations within the aromatic ring.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often coupled with DFT. nmrdb.orgnmrdb.org These predictions can help in assigning the signals in an experimental NMR spectrum to specific atoms in the molecule, confirming its structure. nih.govyoutube.com Theoretical calculations can be particularly useful for resolving ambiguities in complex spectra.

Table 2: Illustrative Theoretically Predicted vs. Expected Experimental Spectroscopic Data for this compound This table provides an example of how theoretical predictions would align with expected experimental values. Specific calculations are required for precise theoretical data.

ParameterPredicted Value (Illustrative)Expected Experimental Range
IR: ν(O-H) 3450 cm⁻¹3200-3600 cm⁻¹ (broad)
IR: ν(S=O, asym) 1320 cm⁻¹1300-1350 cm⁻¹
IR: ν(S=O, sym) 1145 cm⁻¹1120-1160 cm⁻¹
¹H NMR: δ(OH) 9.5 ppm9-10 ppm
¹H NMR: δ(Aromatic H) 7.0-7.8 ppm7.0-7.8 ppm
¹H NMR: δ(CH₃) 3.1 ppm3.0-3.3 ppm
¹³C NMR: δ(C-OH) 155 ppm150-160 ppm
¹³C NMR: δ(C-Br) 115 ppm110-120 ppm

Computational Modeling of Reaction Pathways and Transition States

Understanding how a molecule reacts is crucial for its application in synthesis or for predicting its metabolic fate. Computational chemistry can model entire reaction pathways, identifying the transient, high-energy structures known as transition states. usda.gov The energy of this transition state determines the activation energy of the reaction, which is directly related to the reaction rate.

For this compound, computational modeling could explore various potential reactions. For instance, the mechanism of its synthesis, such as the bromination or sulfonation of a precursor, could be investigated to understand regioselectivity. researchgate.netresearchgate.net Another area of interest would be modeling its reactivity as a phenol, such as its reaction with radicals, which is relevant to its potential as an antioxidant. acs.orgrsc.org By calculating the activation energies for different reaction pathways, chemists can predict the most likely products under specific conditions. usda.gov

In Silico Screening for Potential Chemical Interactions

In silico screening uses computational methods to rapidly assess the potential interactions between a molecule and a large database of other chemical structures, such as biological targets or other compounds. umsha.ac.irbiointerfaceresearch.com This approach is widely used in drug discovery and toxicology to prioritize candidates for further experimental testing. nih.govresearchgate.net

This compound could be subjected to in silico screening to explore its potential biological activities or interactions. For example, molecular docking simulations, a key component of in silico screening, could predict how well the molecule fits into the active site of various enzymes or receptors. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity or properties like toxicity, could also be applied. umsha.ac.irresearchgate.net Such screenings could suggest potential applications for this compound or highlight potential interactions of toxicological concern, guiding future laboratory investigations.

Applications in Advanced Materials Science and Complex Chemical Synthesis

Role as an Organic Building Block in Multistep Synthesis

In the realm of organic chemistry, "building blocks" are foundational molecules used to construct larger, more intricate structures. 4-Bromo-2-methanesulfonylphenol is classified as such a building block, valued for its predictable reactivity in sequential chemical reactions. bldpharm.com

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are cornerstones of medicinal chemistry and materials science. The structure of this compound is well-suited for the synthesis of these rings. For instance, related bromo-substituted anilines and phenols are used as precursors in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to create complex heterocyclic systems like substituted thiophenes. nih.gov The presence of the bromine atom provides a reactive site for such coupling reactions, while the methanesulfonyl and hydroxyl groups can direct the reaction or be modified in subsequent steps. This strategic positioning makes it a precursor for creating a diverse range of heterocyclic structures, including pyrimidines and other nitrogen- or sulfur-containing rings. bldpharm.com

Development of Functional Organic Materials Based on Phenolic Scaffolds

Phenolic compounds are a well-established class of structural motifs for creating functional materials due to their intrinsic properties like hydrogen bonding capabilities and electronic characteristics. researchgate.net Materials derived from phenolic building blocks are explored for applications ranging from catalysis to biomedicine. researchgate.net

Non-linear optical (NLO) materials are substances that exhibit unique optical responses at high light intensities, making them critical for technologies like lasers and optical data storage. jhuapl.edu Research has shown that incorporating bromine atoms into organic conjugated compounds can significantly enhance their NLO properties. rsc.orgresearchgate.net The bromo group can improve molecular hyperpolarizability and help enforce the non-centrosymmetric crystal structures required for effects like second-harmonic generation (SHG). rsc.orgresearchgate.net The this compound scaffold, with its electron-withdrawing sulfonyl group and the heavy bromine atom, represents a promising structure for designing new organic NLO materials. Studies on related Schiff base compounds containing chlorine (a halogen like bromine) have shown promising third-order NLO properties, further supporting the potential of halogenated phenols in this field. metall-mater-eng.com

Functional GroupRole in NLO MaterialsSupporting Evidence
Bromo Group Enhances molecular hyperpolarizability; Favors acentric crystal structure for SHG effect.Studies on bromo-substituted chalcones, stilbenes, and benzophenones. rsc.orgresearchgate.net
Phenolic Scaffold Provides a rigid, conjugated platform for charge transfer.General use of phenolic compounds in functional materials. researchgate.net
Sulfonyl Group Acts as a strong electron-withdrawing group, creating a molecular dipole.Essential for creating intramolecular charge transfer, a key NLO mechanism.

Functional organic materials are integral to the development of modern optoelectronic devices, including solar cells and displays. deliuslab.com The properties of these materials are highly dependent on their molecular structure. Certain bromophenol derivatives have been shown to exhibit thermochromism—a change in color in response to temperature changes. researchgate.net This property is highly desirable for creating sensors and smart materials. The rigid, electron-rich phenolic ring of this compound, modified with electron-withdrawing and heavy-atom substituents, provides a framework that could be integrated into larger systems to develop novel fluorescent probes or materials for organic electronics.

Intermediate in the Design and Synthesis of Targeted Small Molecules

In medicinal chemistry and agrochemistry, an "intermediate" is a molecule that is formed during the synthesis of a final target compound but is not the end product itself. This compound serves as a valuable intermediate for creating targeted small molecules with specific biological activities. For example, related 4-bromo-2-chlorophenols are crucial intermediates in the production of insecticidal and antimalarial agents. nih.govgoogle.com Furthermore, recent studies have focused on synthesizing novel bromophenol derivatives that act as inhibitors for enzymes like acetylcholinesterase and carbonic anhydrase, which are targets for drugs treating Alzheimer's disease and glaucoma. nih.gov The use of related bromo-aromatic compounds as key intermediates in the synthesis of pharmaceuticals like analgesics and sedatives further highlights the importance of this class of molecules in drug discovery. chemicalbook.com The defined structure of this compound allows chemists to build upon its scaffold to design and synthesize new, potent, and selective small molecules. nih.gov

Building Block for Ligands and Catalysts

While specific, large-scale applications of this compound in catalysis are not extensively documented in mainstream literature, its molecular architecture makes it a promising candidate for the design of novel ligands and catalysts. The potential of a molecule as a ligand is determined by its ability to coordinate with a metal center, and its utility in catalyst design is often linked to the electronic and steric properties it can impart.

The key functional groups of this compound each offer a potential route for incorporation into a larger catalytic system.

Phenolic Hydroxyl Group (-OH): The hydroxyl group can be deprotonated to form a phenoxide. This negatively charged oxygen atom is a hard donor, making it suitable for coordinating with a variety of metal ions. This interaction is fundamental in the formation of many metal-phenoxide catalysts.

Aryl Bromide (-Br): The bromine atom serves as a versatile synthetic handle. It is an excellent leaving group in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. This allows for the covalent attachment of the phenol (B47542) scaffold to other organic fragments, enabling the construction of complex, multidentate ligands.

Methanesulfonyl Group (-SO2CH3): This potent electron-withdrawing group significantly influences the electronic properties of the aromatic ring. It increases the acidity of the phenolic proton and modifies the electron density of the entire molecule, which can tune the reactivity and selectivity of a resulting catalyst.

The theoretical application of this compound as a ligand precursor is summarized in the table below.

Functional GroupPotential Role in Ligand/Catalyst SynthesisType of Reaction
Phenolic -OHMetal coordination site (as phenoxide)Deprotonation / Complexation
Aryl -BrSite for molecular extension and elaborationPalladium-Catalyzed Cross-Coupling
Methanesulfonyl -SO2CH3Electronic property modulatorN/A (influences overall reactivity)

This table illustrates the potential reactivity based on functional group analysis.

Precursor in the Synthesis of Bromodomain Inhibitors and Related Molecular Probes

Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues on histones, playing a crucial role in the epigenetic regulation of gene transcription. wikipedia.orgrsc.org The inhibition of specific bromodomains, particularly those of the Bromodomain and Extra-Terminal (BET) family like BRD4, has emerged as a promising strategy in cancer therapy. wikipedia.orgrsc.org

The development of small-molecule bromodomain inhibitors often involves creating a scaffold that can mimic the binding of acetylated lysine in the hydrophobic pocket of the bromodomain. acs.org Substituted aromatic rings are a common feature of these inhibitors. Although there are no widely commercialized inhibitors that explicitly name this compound as a direct starting material, its structure contains the necessary features to be considered a viable precursor for the synthesis of such molecular probes.

Researchers could, in theory, utilize this compound as a foundational fragment. The aryl bromide provides a convenient point for synthetic diversification through cross-coupling reactions to build the complex structures required for potent and selective inhibition. The sulfonyl and hydroxyl groups would serve to correctly orient the molecule within the binding pocket and establish key interactions, such as hydrogen bonds, with amino acid residues. While this specific precursor is not highlighted in major studies, the general class of substituted phenols remains a cornerstone in the medicinal chemistry efforts to develop new epigenetic therapeutics. acs.orgosti.gov

Applications in Catalysis Research and Molecular Electronics

The unique electronic and structural characteristics of this compound also suggest its potential utility in the forward-thinking fields of metal-free catalysis and molecular electronics.

Components in Molecular Junctions

Molecular electronics is a subfield of nanotechnology that aims to use single molecules or nanoscale collections of molecules as electronic components. A molecular junction is a device where a single molecule or a self-assembled monolayer (SAM) bridges two electrodes, allowing for the study of charge transport through the molecule.

For a molecule to be a candidate for a molecular junction, it typically needs:

An electronically conductive core (like an aromatic ring).

Anchor groups that can chemically bind to the electrode surfaces.

The phenolic -OH group can serve as an effective anchor to metal oxide surfaces (e.g., on electrodes), while the aromatic ring itself can facilitate electron tunneling. The substituents—the bromo and methanesulfonyl groups—would modulate the molecule's electronic energy levels and, consequently, its conductivity within the junction. While substituted phenols and thiophenols are commonly studied in this field, specific research detailing the use of this compound in molecular junctions has not been published. Its potential remains theoretical, based on the known properties of its constituent functional groups.

Component PartPotential Function in Molecular Electronics
Phenolic GroupAnchoring to electrode surfaces (e.g., metal oxides)
Aromatic RingConductive pathway for electron tunneling
Bromo & Sulfonyl GroupsModulation of molecular orbital energy levels and conductivity

This table outlines the hypothetical roles of the compound's structure in a molecular junction.

Future Research Directions and Interdisciplinary Perspectives

Development of Sustainable and Green Synthetic Methodologies

Future research should prioritize the development of environmentally benign methods for the synthesis of 4-Bromo-2-methanesulfonylphenol and its derivatives. Traditional synthetic routes for functionalized phenols and sulfones often rely on harsh reagents and generate significant waste. Green chemistry offers a more sustainable alternative. nih.govosaka-u.ac.jpsciencedaily.com

Key areas for investigation include:

  • Catalytic Systems: The use of deep eutectic solvents (DES), which are biodegradable, non-toxic, and inexpensive, could provide a sustainable medium and catalyst for the synthesis of functionalized phenols. chemistryviews.org For instance, a mixture of choline (B1196258) chloride and urea (B33335) has been shown to effectively catalyze the transformation of arylboronic acids into phenols. chemistryviews.org
  • Alternative Solvents: Exploring reactions in water or other green solvents can significantly reduce the environmental impact. sci-hub.se For example, the synthesis of sulfonamide derivatives has been successfully achieved in water, offering an environmentally benign alternative to traditional organic solvents. sci-hub.se
  • Energy-Efficient Methods: Microwave-assisted synthesis is a powerful tool that can accelerate reaction times, increase yields, and reduce energy consumption compared to conventional heating methods. rsc.orgacs.org Investigating microwave-promoted routes for the sulfonation and bromination of phenols could lead to more efficient processes.
  • Flow Chemistry: Continuous flow reactors offer enhanced safety, better heat and mass transfer, and the potential for automated, scalable production, aligning with the principles of green engineering. acs.org
  • Electrochemical Synthesis: Electrochemistry presents a green and efficient alternative for creating sulfonamides and other functional groups, often avoiding the need for harsh oxidizing or reducing agents. chemistryworld.comyoutube.com
  • Exploration of Novel Reactivity and Transformation Pathways

    The three distinct functional groups of this compound each offer unique opportunities for chemical transformations, making it a valuable building block for a wide range of more complex molecules.

  • The Phenolic Group: The hydroxyl group allows for classic phenolic reactions such as esterification and etherification, providing access to a diverse library of derivatives. nih.gov Furthermore, direct C-H functionalization at positions ortho or meta to the hydroxyl group is a powerful strategy for increasing molecular complexity. rsc.org
  • The Bromo Group: The bromine atom is an ideal handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide variety of substituents, including alkyl, aryl, and alkynyl groups, at the 4-position of the aromatic ring.
  • The Methanesulfonyl Group: While generally stable, the methanesulfonyl group can participate in certain reactions. For instance, the sulfonyl group can act as a reversible "blocking group" to direct other electrophilic aromatic substitutions to specific positions on the ring. masterorganicchemistry.com It can be installed to block a reactive site and then removed under specific conditions after other transformations have been carried out. masterorganicchemistry.com Recent research has also demonstrated the cleavage of sulfonamide bonds to generate free sulfonate moieties, opening up pathways to new functional materials. rsc.org
  • Integration into Hybrid and Nanomaterial Systems

    The unique properties of this compound make it a promising candidate for incorporation into advanced materials.

  • Polymer Synthesis: The phenolic hydroxyl group and the aromatic ring can be utilized in polymerization reactions. For example, sulfonyl-containing monomers have been used to create novel polyimides and other polymers with specific functionalities. mrs-j.orgrsc.orgresearchgate.netconicet.gov.ar this compound could potentially be used as a monomer or a functional additive in the creation of polymers with enhanced thermal stability, flame retardancy, or specific electronic properties.
  • Nanoparticle Functionalization: Phenolic compounds can be used to coat and stabilize inorganic nanoparticles, creating hybrid materials with combined properties. nih.gov The phenolic group can act as a reducing agent for the synthesis of metal nanoparticles or as a capping agent to prevent agglomeration. nih.govnih.gov The resulting hybrid nanoparticles could have applications in catalysis, sensing, and biomedicine. mdpi.com
  • Surface Modification: The adhesive properties of phenolic compounds could be exploited to modify the surfaces of various materials, imparting new functionalities such as antimicrobial or antioxidant properties. nih.gov
  • Advanced Computational Methodologies for Predictive Chemistry

    Computational chemistry offers powerful tools to predict the properties and reactivity of this compound, guiding experimental work and accelerating the discovery process.

  • Density Functional Theory (DFT): DFT calculations can be used to investigate the electronic structure, aromaticity, and reactivity of the molecule. researchgate.netnih.govcam.ac.uk Such studies can predict the most likely sites for electrophilic or nucleophilic attack, helping to design new reactions. acs.orgnih.gov For example, DFT can elucidate reaction mechanisms, such as the aminosulfonylation of alkenes, by detailing the free energy profiles of possible pathways. nih.gov
  • Predictive Models for Reactivity: Machine learning and other computational models are being developed to predict reaction outcomes, including the selection of optimal solvents and reaction conditions. nih.govpurdue.educhemrxiv.org These tools could be applied to forecast the behavior of this compound in various chemical transformations.
  • Thermochemical Analysis: Quantum chemistry calculations can be used to build extensive and reliable databases of thermodynamic properties for aromatic compounds, which is crucial for understanding their stability and behavior in various processes. rsc.org
  • Synergistic Approaches combining Synthesis and Advanced Characterization

    Combining synthetic efforts with advanced analytical techniques will be crucial for a comprehensive understanding of the chemistry of this compound.

  • In-Situ Reaction Monitoring: Techniques like in-situ FTIR, Raman, and NMR spectroscopy allow for real-time monitoring of chemical reactions. rsc.orgmt.comrsc.org This provides detailed kinetic and mechanistic information, enabling rapid optimization of reaction conditions. mt.comspectroscopyonline.com
  • High-Throughput Experimentation (HTE): HTE, combined with automated analysis, can rapidly screen a large number of reaction conditions or catalysts, accelerating the discovery of new transformations and the optimization of existing ones. acs.org
  • Advanced Structural Analysis: Detailed structural characterization of derivatives and materials incorporating this compound using techniques like 2D-NMR and X-ray crystallography will be essential to understand structure-property relationships. acs.orgacs.org
  • Synergistic Effects in Drug Discovery: The combination of this compound with other active molecules in nano-conjugates could lead to synergistic therapeutic effects, a strategy that is gaining traction in cancer therapy and other areas of medicine. nih.govmdpi.com The integration of synthesis, characterization, and biological evaluation is a powerful approach in modern drug discovery. youtube.com
  • Compound Names Mentioned:

    Q & A

    Basic Research Questions

    Q. What are the recommended methods for synthesizing 4-Bromo-2-methanesulfonylphenol in laboratory settings?

    • Methodological Answer : Synthesis typically involves sulfonylation of 4-bromophenol derivatives. For example, reacting 4-bromo-2-hydroxybenzene with methanesulfonyl chloride in a basic medium (e.g., pyridine or triethylamine) under anhydrous conditions. Reaction progress can be monitored via TLC, and purification achieved through recrystallization or column chromatography. Confirmation of structure requires NMR (¹H/¹³C) and FTIR to verify sulfonyl group incorporation (C=O stretch at ~1350–1300 cm⁻¹ and S=O at ~1170–1120 cm⁻¹) .

    Q. Which analytical techniques are essential for characterizing this compound?

    • Methodological Answer :

    • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity. For example, the methanesulfonyl group appears as a singlet (~3.2 ppm in ¹H NMR).
    • Chromatography : HPLC or GC-MS for purity assessment (>95% is typical for research-grade material).
    • Elemental Analysis : To validate empirical formula (C₇H₇BrO₃S).
    • Melting Point : Compare with literature values (e.g., NIST data ).

    Advanced Research Questions

    Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

    • Methodological Answer : Density Functional Theory (DFT) calculations using software like Gaussian or ORCA can model electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. Basis sets like 6-31G(d,p) are suitable for geometry optimization. The Colle-Salvetti correlation-energy formula can refine electron density functional approximations . Key outputs include:

    • HOMO-LUMO Gap : Indicates reactivity (narrow gaps suggest higher reactivity).
    • Partial Charges : Sulfonyl and bromine groups exhibit strong electron-withdrawing effects.

    Q. What strategies resolve contradictions in crystallographic data for sulfonylated phenolic compounds?

    • Methodological Answer : Use single-crystal X-ray diffraction with SHELXL or SHELXT for structure refinement. If data conflicts arise (e.g., disordered sulfonyl groups):

    • Twinned Crystals : Apply TWINABS for absorption correction.
    • Thermal Motion : Refine anisotropic displacement parameters.
    • Validation Tools : Check with PLATON or CCDC Mercury for symmetry and bond-length discrepancies. ORTEP-3 can visualize thermal ellipsoids to assess positional uncertainty.

    Q. How can researchers address discrepancies in NMR spectral data during impurity profiling?

    • Methodological Answer : Contradictions often arise from residual solvents, diastereomers, or degradation products. Strategies include:

    • 2D NMR : HSQC and HMBC to resolve overlapping signals.
    • Variable Temperature NMR : Identify dynamic processes (e.g., rotational barriers in sulfonyl groups).
    • Spiking Experiments : Add known impurities to confirm/eliminate hypotheses.
    • Cross-Validation : Compare with computational chemical shifts (e.g., ACD/Labs or ChemDraw predictions) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.